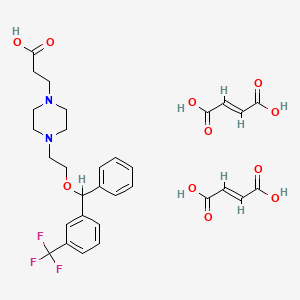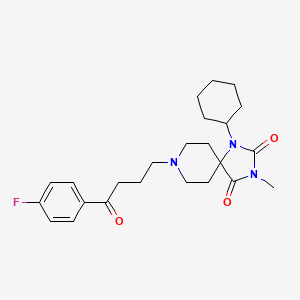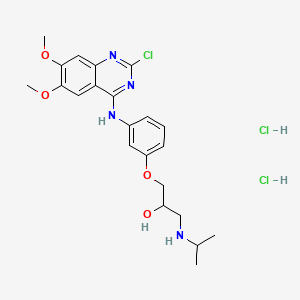
2-Propanol, 3-(tert-butylamino)-1-(o-((4-chloro-3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 3-(tert-butylamino)-1-(o-((4-chloro-3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride is a synthetic organic compound. It is often used in various scientific research applications due to its unique chemical properties. This compound is characterized by its complex structure, which includes a tert-butylamino group, a chlorinated isoxazole ring, and a phenoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 3-(tert-butylamino)-1-(o-((4-chloro-3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenoxy group: This step often involves nucleophilic substitution reactions.
Introduction of the tert-butylamino group: This can be done via reductive amination or other suitable methods.
Final assembly and purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring or the tert-butylamino group.
Reduction: Reduction reactions may target the phenoxy group or the isoxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
2-Propanol, 3-(tert-butylamino)-1-(o-((4-chloro-3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride is used in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or receptor binding.
Industry: Used in the production of specialized chemicals or materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butylamino group and the isoxazole ring may allow it to bind to active sites or modulate biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
- 2-Propanol, 3-(tert-butylamino)-1-(o-phenoxy)phenol
- 2-Propanol, 3-(tert-butylamino)-1-(o-(chlorophenoxy))phenol
Uniqueness
The unique combination of the tert-butylamino group, the chlorinated isoxazole ring, and the phenoxy group distinguishes this compound from others. These structural features may confer specific chemical reactivity and biological activity, making it valuable for research and industrial applications.
特性
CAS番号 |
90288-71-4 |
|---|---|
分子式 |
C18H26Cl2N2O4 |
分子量 |
405.3 g/mol |
IUPAC名 |
1-(tert-butylamino)-3-[2-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H25ClN2O4.ClH/c1-12-17(19)16(25-21-12)11-24-15-8-6-5-7-14(15)23-10-13(22)9-20-18(2,3)4;/h5-8,13,20,22H,9-11H2,1-4H3;1H |
InChIキー |
BTVQIRKJRXNQGA-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1Cl)COC2=CC=CC=C2OCC(CNC(C)(C)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


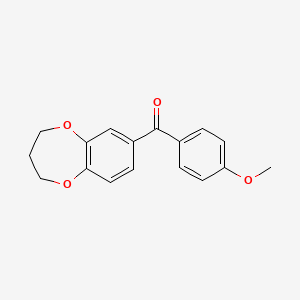
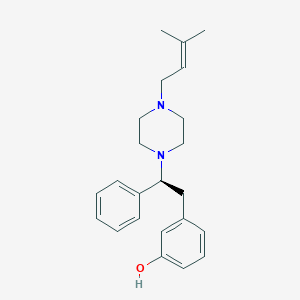


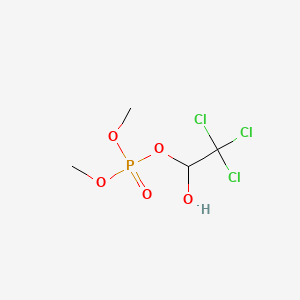
![10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide](/img/structure/B12764340.png)
